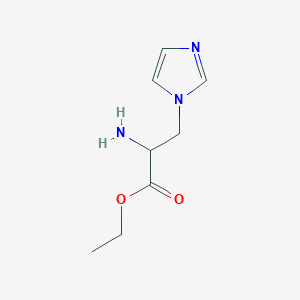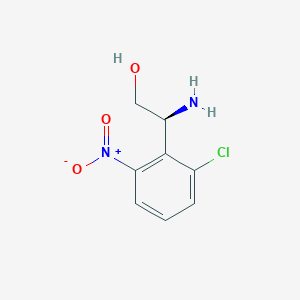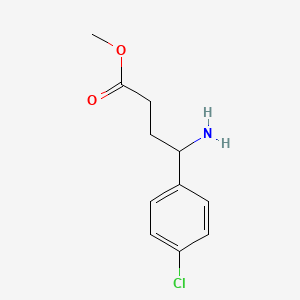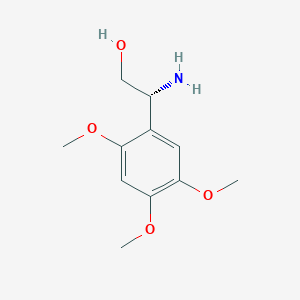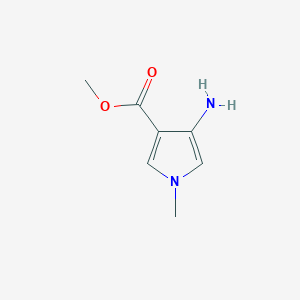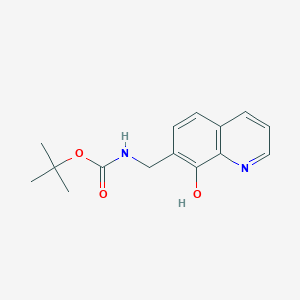
Tert-butyl ((8-hydroxyquinolin-7-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate: is a compound that combines the structural features of tert-butyl carbamate and 8-hydroxyquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate typically involves the reaction of 8-hydroxyquinoline with tert-butyl carbamate under specific conditions. One common method includes the use of a coupling reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: While specific industrial production methods for tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate can be used in the production of materials with specific chemical properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can chelate metal ions, which is crucial for its biological activity. This chelation can inhibit the activity of metalloenzymes, leading to antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
N-Boc-hydroxylamine: Used in the synthesis of various organic compounds.
Uniqueness: tert-Butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate is unique due to its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Propiedades
Fórmula molecular |
C15H18N2O3 |
|---|---|
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(8-hydroxyquinolin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)17-9-11-7-6-10-5-4-8-16-12(10)13(11)18/h4-8,18H,9H2,1-3H3,(H,17,19) |
Clave InChI |
SUFQABCQRRWZRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C2=C(C=CC=N2)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


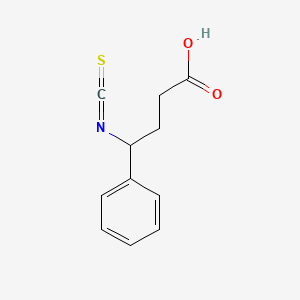

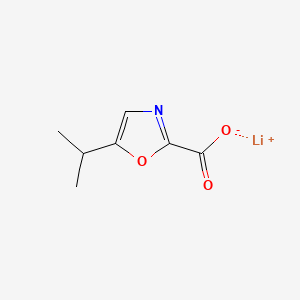
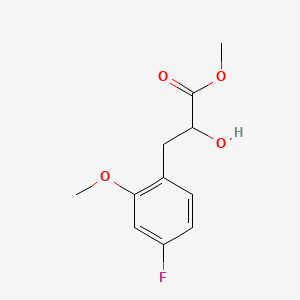
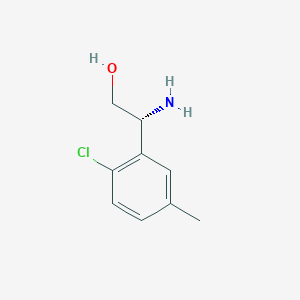

![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
